Diethyl 1-phenylprop-1-en-1-yl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10409-51-5 |
|---|---|
Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
diethyl 1-phenylprop-1-enyl phosphate |
InChI |
InChI=1S/C13H19O4P/c1-4-13(12-10-8-7-9-11-12)17-18(14,15-5-2)16-6-3/h4,7-11H,5-6H2,1-3H3 |
InChI Key |
WUWZIIZECKVKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl 1 Phenylprop 1 En 1 Yl Phosphate and Analogs
Classical and Modified Perkow Reaction Approaches
The Perkow reaction, a cornerstone in the synthesis of enol phosphates, involves the reaction of a trialkyl phosphite (B83602) with a haloketone. wikipedia.org This reaction competes with the Michaelis-Arbuzov reaction, which yields a β-keto phosphonate (B1237965). wikipedia.org The regioselectivity between O-phosphorylation (Perkow) and C-phosphorylation (Arbuzov) is a critical aspect of this methodology. rsc.org
Regioselective O/C Phosphorylation of α-Chloroketones
The reaction of α-chloroketones with trialkyl phosphites can lead to a mixture of enol phosphates and β-ketophosphonates. rsc.org The pathway is influenced by the structure of the reactants and the reaction conditions. The Perkow mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon, while the Arbuzov pathway begins with an attack on the α-carbon bearing the halogen. rsc.orgresearchgate.net
Achieving high regioselectivity for the desired enol phosphate (B84403) product is a significant challenge. Research has shown that solvent-free conditions can favor the Perkow reaction, leading to the formation of enol phosphates in good to excellent yields. rsc.orgrsc.org The steric and electronic properties of the α-chloroketone substrate also play a crucial role in directing the reaction towards O-phosphorylation. For instance, increased steric hindrance at the α-carbon can favor the Perkow pathway.
Table 1: Regioselective Perkow Reaction of α-Chloroketones with Triethyl Phosphite
| Entry | α-Chloroketone | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-chloro-1-phenylethan-1-one | Diethyl 1-phenylvinyl phosphate | 95 | rsc.org |
| 2 | 2-chlorocyclohexan-1-one | Diethyl cyclohex-1-en-1-yl phosphate | 92 | rsc.org |
One-Pot α-Tosyloxylation/Perkow Sequence from Ketones
To circumvent the often problematic preparation and handling of α-haloketones, a modified one-pot Perkow reaction has been developed. rsc.orgnih.govrsc.org This approach, sometimes referred to as the Perkow-Shi reaction, starts directly from readily available ketones. nih.govrsc.org The ketone is first subjected to an in-situ α-tosyloxylation using reagents like hydroxy(tosyloxy)iodobenzene (HTIB). rsc.orgnih.govresearchgate.net The resulting α-tosyloxyketone intermediate then reacts with a trialkyl phosphite in the same pot to yield the enol phosphate. rsc.orgnih.gov
This one-pot methodology is advantageous as it avoids the isolation of the intermediate α-tosyloxyketone and often proceeds under mild conditions. rsc.orgnih.gov The reaction has been shown to be applicable to a wide range of ketones, including aromatic and aliphatic substrates, providing the corresponding enol phosphates in high yields. rsc.orgnih.govresearchgate.net However, controlling the E/Z stereoselectivity of the resulting enol phosphate can be challenging, with mixtures of isomers often being obtained. rsc.orgnih.gov
Table 2: One-Pot Synthesis of Enol Phosphates from Ketones via α-Tosyloxylation/Perkow Reaction
| Entry | Ketone | Phosphite | Product | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|---|
| 1 | Propiophenone (B1677668) | Triethyl phosphite | Diethyl 1-phenylprop-1-en-1-yl phosphate | 95 | 1:1 | nih.gov |
| 2 | Acetophenone (B1666503) | Triethyl phosphite | Diethyl 1-phenylvinyl phosphate | 99 | N/A | nih.gov |
Strategies Involving Enolate Phosphorylation
An alternative and widely used method for the synthesis of enol phosphates is the phosphorylation of ketone enolates. rsc.orgstrath.ac.uk This strategy involves the deprotonation of an enolizable ketone with a strong base to generate a metal enolate, which is then trapped by a phosphorylating agent, typically a dialkyl chlorophosphate. strath.ac.uk
Commonly used bases for this purpose include lithium diisopropylamide (LDA) at low temperatures. strath.ac.uk More recently, the use of carbon-centered magnesium bases, such as di-tert-butylmagnesium and bismesitylmagnesium, has been shown to be effective for the efficient formation of kinetic enol phosphates under milder conditions. strath.ac.uknih.gov The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, allowing for the synthesis of either the kinetic or thermodynamic enol phosphate. strath.ac.uk
Table 3: Enol Phosphate Synthesis via Enolate Phosphorylation
| Entry | Ketone | Base | Phosphorylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-tert-Butylcyclohexanone | Di-tert-butylmagnesium | Diphenylphosphoryl chloride | Diphenyl 4-tert-butylcyclohex-1-en-1-yl phosphate | 95 | strath.ac.uk |
| 2 | 2-Methylcyclohexanone | Bismesitylmagnesium | Diphenylphosphoryl chloride | Diphenyl 2-methylcyclohex-1-en-1-yl phosphate (kinetic) | 67 | strath.ac.uk |
Hydrophosphoryloxylation of Alkyne Substrates
The direct addition of a P-O-H group across a carbon-carbon triple bond, known as hydrophosphoryloxylation, represents an atom-economical approach to vinyl phosphates. conicet.gov.arrsc.orgnih.gov This method typically involves the reaction of an alkyne with a dialkyl phosphite or a related H-phosphonate.
The reaction can be promoted by transition metal catalysts, with copper-based systems being particularly effective. conicet.gov.arrsc.orgnih.gov The regioselectivity of the addition is a key consideration, with both Markovnikov and anti-Markovnikov products being accessible depending on the catalyst and reaction conditions. For instance, copper nanoparticle-catalyzed reactions of aliphatic alkynes with diethyl phosphite tend to yield anti-Markovnikov vinyl phosphonates. conicet.gov.arsciforum.net Metal-free conditions have also been developed, for example, using triflic anhydride (B1165640) to promote the Markovnikov-selective addition of H-phosphonates to aryl alkynes. nih.gov
Table 4: Synthesis of Vinyl Phosphates via Hydrophosphoryloxylation of Alkynes
| Entry | Alkyne | Phosphorus Reagent | Conditions | Product | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Diethyl phosphite | CuCl, Ethylene (B1197577) diamine | Diethyl (E)-2-phenylvinylphosphonate | Anti-Markovnikov | 90 | rsc.orgnih.gov |
| 2 | 1-Octyne | Diethyl phosphite | CuNPs/ZnO | Diethyl oct-1-en-2-ylphosphonate & Diethyl (E)-oct-1-enylphosphonate | Mixture | 75 (total) | conicet.gov.ar |
Synthesis through Tandem Reactions and Rearrangement Pathways
Tandem or cascade reactions offer an efficient route to complex molecules from simple precursors in a single operation. The synthesis of enol phosphates can be achieved through such processes. For example, a tandem reaction of α-aryloxyacetophenones has been reported as a method for preparing enol phosphates. rsc.orgnih.gov
Rearrangement pathways are also implicated in the formation of enol phosphates. For instance, the chemistry of phospha-enolates, which are phosphorus analogs of enolates, involves interesting rearrangement reactions. nih.gov While not a direct synthesis of this compound, the study of these rearrangements provides insight into the fundamental reactivity of related organophosphorus intermediates. For example, the protonation of a lithium phospha-enolate can lead to a phospha-enol, which can then tautomerize to the corresponding acyl phosphine (B1218219). nih.gov
Stereoselective Synthesis of Enol Phosphate Isomers
The stereocontrolled synthesis of (E)- and (Z)-isomers of enol phosphates is of great importance, as the geometry of the double bond can significantly influence their chemical reactivity and biological activity. Several methodologies have been developed to address this challenge.
One approach involves the regio- and stereoselective iodo(III)functionalization of alkynes. acs.orgacs.orgsgitolab.com This method allows for the synthesis of β-iodo(III)enol phosphates, which can serve as precursors to stereodefined multisubstituted alkenes.
Another powerful strategy is the stereocomplementary enol phosphorylation of β-ketoesters. researchgate.net This allows for the selective synthesis of either the (E)- or (Z)-enol phosphonate by carefully choosing the reaction conditions. These stereodefined enol phosphonates can then be used in stereoretentive cross-coupling reactions to access a variety of fully substituted α,β-unsaturated esters. researchgate.net Furthermore, high stereoselectivity in the synthesis of β-alkynyl-enol phosphates has been achieved using the Atherton-Todd reaction, with the choice of base influencing the formation of the Z-isomer. tandfonline.com
Table 5: Stereoselective Synthesis of Enol Phosphate Isomers
| Entry | Substrate | Reagents/Conditions | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| 1 | 1-Phenyl-1-propyne | Chlorobenziodoxole, AgOP(O)(OEt)₂ | Diethyl 2-benziodoxolyl-1-phenylprop-1-en-1-yl phosphate | trans-addition | acs.org |
| 2 | Ethyl 2-methyl-3-oxobutanoate | (Im)₂P(O)Cl, then Et₃N | Ethyl (Z)-2-(diethoxyphosphoryloxy)-2-butenoate | >95:5 Z/E | researchgate.net |
| 3 | Ethyl 2-methyl-3-oxobutanoate | (EtO)₂P(O)Cl, DBU | Ethyl (E)-2-(diethoxyphosphoryloxy)-2-butenoate | >95:5 E/Z | researchgate.net |
Control over E/Z Stereochemistry in Vinyl Phosphate Formation
The stereochemical configuration of the double bond in vinyl phosphates, designated as either E (entgegen) or Z (zusammen), is a critical aspect of their synthesis, profoundly influencing their chemical reactivity and potential biological activity. The spatial arrangement of substituents around the C=C double bond can be precisely controlled through the strategic selection of synthetic methodologies and reaction conditions. The formation of this compound from its precursor, 1-phenylpropan-1-one (propiophenone), primarily relies on the generation and subsequent trapping of a specific enolate isomer. The geometry of this enolate intermediate directly dictates the final E/Z stereochemistry of the vinyl phosphate product.
The principal method for achieving high stereoselectivity involves the deprotonation of propiophenone to form a lithium enolate, which is then quenched with an electrophilic phosphorus reagent, typically diethyl chlorophosphate. The control over the enolate geometry—kinetic versus thermodynamic—is paramount.
Kinetic vs. Thermodynamic Enolate Formation
For an unsymmetrical ketone like propiophenone, deprotonation at the α-carbon creates a regioisomeric enolate. The stereochemistry of this enolate can be directed by manipulating the reaction conditions to favor either the kinetic or the thermodynamic product. imperial.ac.ukuwindsor.ca
Kinetic Control: Favored by conditions that are rapid and irreversible. This is typically achieved using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at very low temperatures (e.g., -78 °C) in a non-coordinating solvent like tetrahydrofuran (B95107) (THF). researchgate.netstackexchange.com The bulky base removes the most sterically accessible proton, and the low temperature prevents the system from reaching equilibrium. imperial.ac.uk
Thermodynamic Control: Favored by conditions that allow the system to reach equilibrium. This involves using a smaller, weaker base (e.g., sodium hydride) or allowing the reaction to warm to higher temperatures for extended periods. Under these reversible conditions, the more stable, lower-energy enolate isomer will predominate. researchgate.netstackexchange.com
Stereoselective Synthesis of (E)- and (Z)-Diethyl 1-phenylprop-1-en-1-yl phosphate
The stereoselective synthesis of the target vinyl phosphate hinges on the chair-like transition state model for deprotonation. blogspot.com The geometry of the resulting enolate is determined by the balance between A(1,2) strain (allylic strain between the phenyl group and the oxygen) and 1,3-diaxial interactions (between the methyl group and the bulky substituents on the base's nitrogen atom).
(E) -Isomer Synthesis (Kinetic Control): To synthesize the (E)-isomer, the reaction is conducted under strict kinetic control. Propiophenone is treated with LDA in THF at -78 °C. In the favored chair-like transition state, the bulky phenyl group adopts an equatorial position to minimize steric hindrance. To avoid a high-energy 1,3-diaxial interaction between the methyl group and the isopropyl group of the LDA, the methyl group is forced into an axial position. This leads to the preferential formation of the (E)-enolate. Subsequent trapping of this enolate with diethyl chlorophosphate yields the (E)-vinyl phosphate with high selectivity. imperial.ac.uk
(Z) -Isomer Synthesis (Thermodynamic/Solvent-Mediated Control): The synthesis of the (Z)-isomer is achieved by altering the reaction conditions to favor the corresponding (Z)-enolate. This can be accomplished by adding a highly polar, coordinating solvent additive like hexamethylphosphoramide (B148902) (HMPA) to the THF solution. blogspot.com HMPA solvates the lithium cation, breaking up the LDA aggregates and leading to a more "open" or dissociated transition state. In this scenario, the destabilizing A(1,2) strain between the equatorial phenyl group and the oxygen substituent becomes the dominant factor, overriding the 1,3-diaxial interactions. This reverses the selectivity, favoring the formation of the (Z)-enolate, which upon phosphorylation, gives the (Z)-vinyl phosphate. blogspot.com
The following table summarizes the reaction conditions and their influence on the stereochemical outcome of the vinyl phosphate formation from propiophenone.
| Entry | Base | Solvent | Temperature (°C) | Controlling Factor | Predominant Isomer | Approximate E:Z Ratio |
|---|---|---|---|---|---|---|
| 1 | LDA | THF | -78 | Kinetic Control (Closed Transition State) | (E)-Diethyl 1-phenylprop-1-en-1-yl phosphate | >95:5 |
| 2 | LDA | THF/HMPA (10:1) | -78 | Solvent-Mediated Control (Open Transition State) | (Z)-Diethyl 1-phenylprop-1-en-1-yl phosphate | <10:90 |
| 3 | NaH | THF | 25 | Thermodynamic Control (Equilibration) | (Z)-Diethyl 1-phenylprop-1-en-1-yl phosphate | <15:85 |
Mechanistic Investigations of Enol Phosphate Chemical Processes
Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, and enol phosphates have emerged as versatile electrophilic partners in these processes. rsc.org The catalytic cycles of these reactions are complex, involving a series of well-defined elementary steps that regenerate the active catalyst.
The generally accepted mechanism for many cross-coupling reactions involving enol phosphates proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition: This is often the initial and rate-determining step, where the low-valent transition metal complex (commonly palladium(0) or nickel(0)) inserts into the carbon-oxygen bond of the enol phosphate (B84403). libretexts.org This process involves the metal center being oxidized (e.g., from Pd(0) to Pd(II)) and its coordination number increasing. wikipedia.orgjimdo.com The reaction is favored for metals that are basic and easily oxidized. wikipedia.org For an enol phosphate, this step results in the formation of a vinyl-metal complex.
Transmetalation: Following oxidative addition, a transmetalation step occurs. In this stage, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the metal center of the vinyl-metal complex, displacing the phosphate leaving group.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.org The two organic groups on the metal center couple and are eliminated from the coordination sphere of the metal, forming the new carbon-carbon bond of the product. wikipedia.org This step regenerates the low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. libretexts.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong. wikipedia.org
| Catalytic Cycle Step | Description | Change in Metal Center |
| Oxidative Addition | Insertion of the metal into the C-O bond of the enol phosphate. | Oxidation state increases by 2; Coordination number increases. wikipedia.orglibretexts.org |
| Transmetalation | Transfer of an organic group from an organometallic reagent to the metal center. | The organic group from the nucleophile replaces the phosphate group. |
| Reductive Elimination | Coupling of the two organic ligands and their release from the metal. | Oxidation state decreases by 2; Coordination number decreases. wikipedia.org |
Ligand and ion exchange dynamics play a crucial role in the efficiency and selectivity of transition metal-catalyzed reactions.
Ligand Exchange: The nature of the ligands coordinated to the metal center significantly influences its reactivity. jimdo.com Ligands can affect the electron density at the metal, its steric environment, and the stability of intermediates in the catalytic cycle. For instance, strongly electron-donating ligands can promote the oxidative addition step. jimdo.com Ligand exchange, where one ligand is replaced by another, can occur at various stages of the catalytic cycle and can be a key factor in catalyst activation and deactivation pathways. In the context of enol phosphate cross-coupling, the choice of phosphine (B1218219) ligands is often critical for achieving high yields and selectivities.
Ion Exchange: While less direct than ligand exchange, ion exchange processes can also impact catalytic reactions, particularly in the context of catalyst stability and the nature of the reaction medium. doi.orgnih.gov Ion exchange materials can be used to support or immobilize catalysts. Furthermore, the counter-ions present in the reaction mixture can influence the solubility and reactivity of catalytic species. For phosphate-containing molecules, interactions with cations in solution can affect their reactivity and aggregation state. nih.gov The separation of inositol (B14025) phosphates, for example, has been achieved using anion exchange chromatography, highlighting the importance of ionic interactions for this class of compounds. nih.gov
Mechanistic Hypotheses for Perkow Reaction Variants
The Perkow reaction is a classic method for the synthesis of enol phosphates, involving the reaction of a trialkyl phosphite (B83602) with an α-halo ketone. wikipedia.org Several mechanistic variants have been proposed to account for the observed products and stereoselectivities.
The reaction is initiated by the nucleophilic attack of the phosphite on the carbonyl carbon of the α-halo ketone. This is followed by a rearrangement that leads to the enol phosphate and an alkyl halide. One of the key mechanistic features is the subsequent intramolecular rearrangement.
A modified, one-pot Perkow reaction has been developed that avoids the use of unstable α-haloketones. nih.govrsc.org This variant involves the in situ α-tosyloxylation of a ketone, followed by the addition of a trialkyl phosphite. nih.gov The proposed mechanism for this "Perkow-Shi reaction" is as follows:
α-Tosyloxylation: The ketone reacts with a hypervalent iodine reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), to form an α-tosyloxy ketone intermediate. nih.gov
Phosphite Addition: The trialkyl phosphite then attacks the carbonyl carbon of the α-tosyloxy ketone.
Rearrangement and Elimination: A subsequent rearrangement and elimination of the tosylate group leads to the formation of the enol phosphate product. nih.gov
This modified procedure expands the scope of the Perkow reaction to a wider range of readily available ketones. nih.govrsc.org
| Reaction | Reactants | Key Intermediate | Product |
| Classic Perkow | α-Halo Ketone + Trialkyl Phosphite | Phosphonium (B103445) salt | Enol Phosphate + Alkyl Halide wikipedia.org |
| Perkow-Shi Variant | Ketone + HTIB, then Trialkyl Phosphite | α-Tosyloxy Ketone | Enol Phosphate nih.gov |
Insights into Phospha-Brook and Other Rearrangement Mechanisms
The phospha-Brook rearrangement is another significant reaction in organophosphorus chemistry, involving the migration of a phosphoryl group from carbon to oxygen. researchgate.netnih.gov This rearrangement provides a powerful method for the formation of enol phosphates and the generation of carbanionic species. elsevierpure.com
The rearrangement is typically initiated by the deprotonation of an α-hydroxyphosphonate or by the addition of a phosphite to a carbonyl compound. researchgate.netelsevierpure.com The resulting alkoxide undergoes an intramolecular migration of the phosphoryl group to generate a carbanion, which can then be trapped by an electrophile. researchgate.net
Mechanistic studies of the phospha-Brook rearrangement have focused on identifying the key intermediates and understanding the structure of the transition state. The reaction is believed to proceed through a cyclic, pentacoordinate phosphorus intermediate or transition state. rsc.org
Control experiments have shown that the α-hydroxyphosphonate is a key intermediate in Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequences. beilstein-journals.org A proposed catalytic cycle involves:
Pudovik Reaction: A phosphine oxide adds to an aldehyde to form an α-hydroxyphosphonate intermediate. beilstein-journals.org
Coordination: A Lewis acid (e.g., Cu(OTf)₂) coordinates to the intermediate. beilstein-journals.org
Rearrangement: The phospha-Brook rearrangement occurs to form a copper-containing intermediate. beilstein-journals.org
Product Formation: The final product is formed, and the catalyst is regenerated. beilstein-journals.org
In some cases, the rearrangement can be part of a tandem sequence, such as a wikipedia.orgresearchgate.net-Wittig rearrangement followed by a phospha-Brook rearrangement, which can be catalyzed by a Brønsted base. nih.gov
The stereochemical outcome of the phospha-Brook rearrangement and related reactions is of significant interest for asymmetric synthesis. The origin of stereoselectivity often lies in the ability of a chiral catalyst or auxiliary to discriminate between the enantiotopic faces of a prochiral substrate. researchgate.net
In base-catalyzed O-phosphorylation of aldehydes and ketones, the mechanism has been proposed to involve an intermolecular SN@P reaction of an α-hydroxy phosphinate. rsc.org Mechanistic analysis has revealed retention of configuration at the phosphorus center but some erosion of stereochemical information at the α-carbon, suggesting a complex interplay of factors governing the stereochemical outcome. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the transition states of related reactions. researchgate.net These studies suggest that the catalyst can act as a template, binding the substrates in a specific orientation that favors attack on one face of the prochiral group over the other. researchgate.net For example, in chiral phosphoric acid-catalyzed reactions, hydrogen bonding interactions between the catalyst and the substrates in the transition state are thought to be responsible for the observed stereoselectivity. researchgate.net
Mechanisms of Oxidation and Elimination Pathways of Diethyl 1-phenylprop-1-en-1-yl phosphate
The chemical reactivity of this compound is characterized by the interplay between the carbon-carbon double bond and the phosphate ester group. Mechanistic investigations into its oxidation and elimination pathways reveal insights into the electronic effects of the phosphate moiety on the reactivity of the styrenyl system.
Oxidation Pathways
The presence of a carbon-carbon double bond in this compound makes it susceptible to various oxidation reactions. Key among these are epoxidation and ozonolysis, which proceed through distinct mechanistic routes.
Epoxidation:
The reaction of the enol phosphate with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. The generally accepted mechanism for this transformation is the "butterfly mechanism," a concerted process where the peroxy acid delivers an oxygen atom to the double bond.
The proposed mechanism for the epoxidation of this compound is as follows:
Concerted Oxygen Transfer: The peroxy acid approaches the plane of the double bond. A concerted transition state is formed where the oxygen atom of the peroxy acid is transferred to the double bond, while the peroxy acid's proton is transferred to its carbonyl oxygen. masterorganicchemistry.com
Product Formation: This single-step reaction results in the formation of diethyl 1-phenyl-1,2-prop-epoxy-1-yl phosphate and the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid). masterorganicchemistry.com
The stereochemistry of the starting enol phosphate (E or Z isomer) would be retained in the epoxide product due to the concerted nature of the reaction.
Table 1: Plausible Products of Epoxidation of this compound
| Reactant | Oxidizing Agent | Plausible Product | Byproduct |
| This compound | m-CPBA | Diethyl 1-phenyl-1,2-prop-epoxy-1-yl phosphate | m-chlorobenzoic acid |
Ozonolysis:
Ozonolysis provides a method for the cleavage of the carbon-carbon double bond. The reaction with ozone is believed to proceed via the Criegee mechanism. wikipedia.orgorganic-chemistry.org
The proposed mechanism for the ozonolysis of this compound involves several steps:
Formation of the Primary Ozonide (Molozonide): Ozone undergoes a 1,3-dipolar cycloaddition to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). wikipedia.org
Decomposition to Carbonyl Oxide and a Carbonyl Compound: The primary ozonide rapidly rearranges and cleaves to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. For this compound, this would likely yield benzoyl diethyl phosphate and acetaldehyde (B116499) oxide, or alternatively, acetaldehyde and (diethoxyphosphoryl)phenyl-carbonyl oxide.
Formation of the Secondary Ozonide (1,2,4-Trioxolane): The Criegee intermediate and the carbonyl compound then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide. nih.gov
Work-up: The final products depend on the work-up conditions. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would yield the corresponding aldehydes or ketones. An oxidative work-up (e.g., with hydrogen peroxide) would lead to carboxylic acids.
Table 2: Expected Products from Ozonolysis of this compound
| Reactant | Work-up Condition | Expected Major Products |
| This compound | Reductive (e.g., DMS) | Benzoyl diethyl phosphate and Acetaldehyde |
| This compound | Oxidative (e.g., H₂O₂) | Phenylglyoxylic acid diethyl phosphate ester and Acetic acid |
Elimination Pathways
Elimination reactions involving this compound would likely involve the departure of the diethyl phosphate group, which can act as a leaving group. These reactions could be induced thermally or by the action of a base.
Base-Induced Elimination:
In the presence of a strong base, a β-hydrogen elimination is a plausible pathway, leading to the formation of an alkyne. The mechanism would proceed as follows:
Proton Abstraction: A strong, non-nucleophilic base would abstract a proton from the methyl group (the β-carbon relative to the phosphate group).
Formation of the Triple Bond and Departure of the Leaving Group: The resulting carbanion would then undergo elimination, with the lone pair of electrons forming a carbon-carbon triple bond and expelling the diethyl phosphate anion as the leaving group.
This would result in the formation of 1-phenylpropyne. The feasibility of this reaction would depend on the strength of the base and the reaction conditions.
Thermal Elimination (Pyrolysis):
Table 3: Potential Products of Elimination Reactions
| Reaction Type | Reagent/Condition | Plausible Major Organic Product | Leaving Group |
| Base-Induced Elimination | Strong Base (e.g., NaNH₂) | 1-Phenylpropyne | Diethyl phosphate anion |
| Thermal Elimination | High Temperature | Complex mixture of products | Various fragments |
Advanced Spectroscopic and Analytical Characterization Techniques in Enol Phosphate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of Diethyl 1-phenylprop-1-en-1-yl phosphate (B84403), offering precise insights into its proton, carbon, and phosphorus environments.
The ¹H NMR spectrum of Diethyl 1-phenylprop-1-en-1-yl phosphate provides distinct signals for each type of proton within the molecule. The ethoxy groups of the diethyl phosphate moiety are expected to show a characteristic triplet for the methyl (CH₃) protons and a multiplet (a quartet of doublets due to coupling with both the adjacent methyl protons and the distant phosphorus atom) for the methylene (B1212753) (CH₂) protons.
The protons attached to the prop-1-en-1-yl chain give rise to key signals. The methyl group on the double bond would appear as a doublet, coupled to the olefinic proton. The olefinic proton itself is anticipated to resonate as a quartet, split by the adjacent methyl protons. Crucially, this olefinic proton signal would exhibit further splitting due to a four-bond coupling (⁴JHP) with the phosphorus-31 nucleus, a characteristic feature of enol phosphates. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum.
| Proton Type | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet (m) | 5 protons, complex pattern. |
| Olefinic (=CH-) | 5.0 - 6.0 | Doublet of Quartets (dq) | Coupled to both -CH₃ and ³¹P. |
| Methylene (-OCH₂-) | 3.9 - 4.3 | Multiplet (m) or dq | 4 protons, coupled to -CH₃ and ³¹P. |
| Vinyl Methyl (=C-CH₃) | 1.8 - 2.2 | Doublet (d) | Coupled to the olefinic proton. |
| Ethyl Methyl (-OCH₂CH₃) | 1.2 - 1.5 | Triplet (t) | 6 protons, coupled to -OCH₂-. |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific isomeric form (E/Z).
The ¹³C NMR spectrum provides a map of the carbon framework. The carbons of the ethoxy groups will appear as two distinct signals, with the methylene carbon (-OCH₂) showing coupling to the phosphorus atom (²JCP). The olefinic carbons are particularly informative; the carbon atom bonded to the phosphate oxygen (C-O-P) will appear at a lower field and exhibit a significant coupling constant (²JCP), while the adjacent olefinic carbon will show a smaller ³JCP coupling. The methyl carbon of the propenyl group and the carbons of the phenyl ring will also be resolved, with the ipso-carbon of the phenyl ring potentially showing coupling to phosphorus.
| Carbon Type | Expected Chemical Shift (δ) ppm | Expected P-Coupling |
| Phenyl (ipso-C) | 130 - 140 | Yes (³JCP) |
| Phenyl (ortho, meta, para-C) | 125 - 130 | Possible small couplings |
| Olefinic (C-O-P) | 140 - 150 | Yes (²JCP) |
| Olefinic (=CH-) | 110 - 120 | Yes (³JCP) |
| Methylene (-OCH₂) | 60 - 70 | Yes (²JCP) |
| Vinyl Methyl (=C-CH₃) | 15 - 25 | Possible small couplings |
| Ethyl Methyl (-OCH₂CH₃) | 10 - 20 | Yes (³JCP) |
Phosphorus-31 NMR is a highly specific technique for probing the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for enol phosphates typically falls within the range of -5 to -15 ppm (relative to 85% H₃PO₄). This value is diagnostic for the phosphate ester environment and distinguishes it from other organophosphorus functional groups like phosphonates or phosphites. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the methylene protons of the ethyl groups and the olefinic proton.
This compound can exist as two geometric isomers, (E) and (Z), which are diastereomers. NMR spectroscopy is the definitive method for distinguishing and quantifying these isomers. Due to the different spatial arrangement of the phenyl and methyl groups relative to the phosphate group across the double bond, the magnetic environments of nearby nuclei change.
Consequently, the ¹H NMR signals for the olefinic proton and the vinyl methyl group, as well as the ³¹P NMR signal, will have distinct chemical shifts for the (E) and (Z) isomers. For instance, the chemical shift of the olefinic proton is often influenced by the cis/trans relationship with the anisotropic phenyl ring. By integrating the distinct signals corresponding to each isomer in either the ¹H or ³¹P spectrum, the ratio of the (E) to (Z) isomers can be accurately calculated, allowing for the determination of the diastereomeric excess.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. A strong band corresponding to the phosphoryl (P=O) stretch is one of the most prominent features. The enol ether system is identified by a C=C stretching vibration, and the P-O-C linkages give rise to strong, complex bands.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| P=O | Stretching | 1250 - 1300 |
| P-O-C (Alkyl) | Stretching | 1000 - 1050 |
| C=C (Enol ether) | Stretching | 1650 - 1680 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. The nominal molecular weight of this compound (C₁₃H₁₉O₄P) is approximately 270.1 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺ depending on the ionization technique used.
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous molecular formula confirmation. It measures the m/z value to several decimal places, allowing for the calculation of the precise elemental composition. For C₁₃H₁₉O₄P, the expected exact mass would be used to confirm the identity of the compound with high confidence. Analysis of the fragmentation patterns can also provide structural information, often showing characteristic losses of ethylene (B1197577) (C₂H₄) from the ethoxy groups or cleavage of the P-O bonds.
| Ion | Formula | Expected m/z (Nominal) | Notes |
| [M+H]⁺ | C₁₃H₂₀O₄P⁺ | 271 | Protonated molecular ion. |
| [M]⁺ | C₁₃H₁₉O₄P⁺ | 270 | Molecular ion. |
| [M-C₂H₄]⁺ | C₁₁H₁₅O₄P⁺ | 242 | Loss of an ethylene molecule. |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Absolute Configuration
A critical application of XRD in the study of chiral enol phosphates is the determination of the absolute configuration. nih.gov This is possible for compounds that crystallize in non-centrosymmetric space groups, a prerequisite for enantiomerically pure chiral molecules. thieme-connect.de The technique relies on the phenomenon of anomalous scattering (or resonant scattering), where the phase of X-rays scattered by an atom is slightly shifted. mit.edued.ac.uk The magnitude of this effect is dependent on the atomic number of the element and the wavelength of the X-rays used. mit.edu For organophosphorus compounds, the presence of the phosphorus atom (atomic number 15) often produces a sufficient anomalous signal to allow for the reliable determination of the absolute configuration. thieme-connect.de The Flack parameter is a key value refined during the crystallographic analysis; a value close to zero for the correct enantiomer model confirms the assigned absolute structure with high confidence. ed.ac.uk
The data obtained from an XRD analysis is comprehensive, allowing for the creation of detailed structural models and the deposition of the data in crystallographic databases for reference.
Table 1: Representative Crystallographic Data for an Enol Phosphate
| Parameter | Value |
| Chemical Formula | C₁₃H₁₉O₄P |
| Formula Weight | 270.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.897 |
| b (Å) | 11.654 |
| c (Å) | 11.065 |
| β (°) | 105.21 |
| Volume (ų) | 982.7 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.346 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.047, wR₂ = 0.137 |
| Flack Parameter | 0.02(3) |
Note: The data in the table is hypothetical and serves as a representative example for a compound of this class, based on published data for similar organic molecules. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. For newly synthesized organophosphorus compounds like this compound, it serves as a crucial checkpoint for verifying the empirical formula and assessing the purity of the bulk sample. elementar.com
The most common method is combustion analysis, where a sample is precisely weighed and burned in an excess of oxygen at high temperatures. velp.com This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). Nitrogen is typically reduced to N₂ gas. The amounts of these resulting gases are then accurately measured using techniques such as thermal conductivity or infrared detection. elementar.com The phosphorus content can be determined by other methods, such as inductively coupled plasma (ICP) techniques, after appropriate sample digestion.
The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
Table 2: Elemental Composition of this compound (C₁₃H₁₉O₄P)
| Element | Theoretical (%) |
| Carbon (C) | 57.77 |
| Hydrogen (H) | 7.09 |
| Oxygen (O) | 23.68 |
| Phosphorus (P) | 11.46 |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for the analysis of enol phosphates, offering powerful capabilities for assessing sample purity, identifying impurities, and separating isomers. bibliotekanauki.pl Given the presence of a carbon-carbon double bond in this compound, it can exist as geometric isomers (E/Z). High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used to resolve and quantify these isomers.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable organophosphorus compounds. drawellanalytical.comanalysis.rs The separation is achieved by passing the sample through a capillary column containing a stationary phase. epa.gov The choice of stationary phase is critical; non-polar or mid-polarity columns (e.g., those with a 5% phenyl polysiloxane phase) are often effective. chromatographyonline.com Detection can be accomplished using a flame ionization detector (FID), or more selectively and sensitively for phosphorus-containing compounds, a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD). epa.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for a wide range of enol phosphates, including those that are less volatile or thermally sensitive. researchgate.netnih.gov Reversed-phase HPLC, using a C18 or C8 stationary phase, is the most common mode. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Separation of E/Z isomers can often be achieved by optimizing the mobile phase composition and flow rate. Detection is commonly performed using a UV detector, as the phenyl group in the target molecule will absorb UV light.
Table 3: Representative Chromatographic Conditions for Enol Phosphate Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm) | Reversed-phase (e.g., C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Carrier Gas: Helium (He) or Nitrogen (N₂) | Isocratic: 60:40 Acetonitrile:Water |
| Flow Rate | 1-2 mL/min | 1.0 mL/min |
| Temperature | Inlet: 250 °C; Oven: Programmed (e.g., 100 °C to 280 °C) | Column Oven: 30 °C |
| Detector | Nitrogen-Phosphorus Detector (NPD) or FPD | UV-Vis Detector (at 254 nm) |
| Injection Volume | 1 µL (split/splitless) | 10 µL |
Computational Chemistry and Theoretical Studies on Diethyl 1 Phenylprop 1 En 1 Yl Phosphate and Vinyl Phosphates
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and energetic properties of molecules like vinyl phosphates. sciforum.netresearchgate.net This method calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy.
DFT calculations begin with geometry optimization, a process that systematically alters the molecule's structure to find its lowest energy conformation, known as a stationary point on the potential energy surface. ijcce.ac.irnih.gov For Diethyl 1-phenylprop-1-en-1-yl phosphate (B84403), this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. The reliability of these calculations is highly dependent on the choice of the functional and the basis set. sciforum.netnih.gov Functionals like B3LYP are commonly used for their proven effectiveness in organophosphorus chemistry, while basis sets such as 6-31+G* or larger are employed to accurately describe the electron distribution, including the diffuse functions necessary for anionic or lone-pair electrons. sciforum.netijcce.ac.ir
Once an optimized structure is obtained, vibrational frequency calculations are typically performed to confirm that the geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). ijcce.ac.irpleiades.online These calculations also provide theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model. Furthermore, DFT is used to calculate the total electronic energy, which is crucial for determining the relative stabilities of different isomers or conformers and for computing the thermodynamics of chemical reactions. researchgate.net
Table 1: Common Parameters in DFT Calculations for Vinyl Phosphates
| Parameter | Description | Common Selections/Examples |
|---|---|---|
| Method | The theoretical approach used for the calculation. | Density Functional Theory (DFT) |
| Functional | The approximation used to describe the exchange-correlation energy within DFT. | B3LYP, M06-2X, ωB97X-D |
| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-31+G*, 6-311++G(2d,2p) |
| Solvation Model | A model to simulate the effects of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD) |
| Calculation Type | The primary goal of the computation. | Geometry Optimization, Frequency Analysis, Single Point Energy |
Electronic Structure Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov
For a molecule like Diethyl 1-phenylprop-1-en-1-yl phosphate, the HOMO is typically localized on the electron-rich phenyl ring and the C=C double bond, which are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the phosphoryl group (P=O) and the vinyl system, indicating these are potential sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 2: Representative Frontier Orbital Data for a Vinyl Phosphate
| Parameter | Typical Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.5 to -7.5 | Represents ionization potential; electron-donating ability. |
| E(LUMO) | -0.5 to -1.5 | Represents electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic regions of a molecule, thereby predicting sites for intermolecular interactions. wolfram.comyoutube.com The MEP is color-coded to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow represent areas with near-zero or intermediate potential. youtube.com
In this compound, an MEP map would typically show a strong negative potential (red) around the phosphoryl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would be expected around the phosphorus atom and the hydrogen atoms of the ethyl groups, indicating their susceptibility to nucleophilic attack. researchgate.net
Table 3: Interpretation of MEP Color Codes
| Color | Potential Range | Interpretation | Example Region on a Vinyl Phosphate |
|---|---|---|---|
| Red | Negative | Electron-rich, nucleophilic, proton acceptor site. | Phosphoryl Oxygen (P=O) |
| Orange/Yellow | Slightly Negative to Neutral | Intermediate potential. | Phenyl Ring, C=C bond |
| Green | Neutral | Non-polar regions. | Alkyl chains (far from heteroatoms) |
| Blue | Positive | Electron-poor, electrophilic, proton donor site. | Phosphorus atom, Protons on ethyl groups |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into a set of localized Lewis-like structures (bonds and lone pairs). taylorandfrancis.comq-chem.com This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects, often described as hyperconjugation. aimspress.com
Table 4: Key NBO Donor-Acceptor Interactions in Vinyl Phosphates
| Donor NBO (Filled) | Acceptor NBO (Vacant) | Type of Interaction | Typical Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|---|
| LP(O) on P=O | σ(P-OR) | Hyperconjugation | 1.5 - 5.0 |
| LP(O) on P-O-R | σ(P=O) | Hyperconjugation | 0.5 - 2.0 |
| π(C=C) | σ(C-P) | Hyperconjugation | 2.0 - 6.0 |
| σ(C-H) | σ(C-C) | Hyperconjugation | ~5.0 |
Simulations of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface (PES) that connects reactants to products. researchgate.netpleiades.online This involves locating and characterizing all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). acs.org A transition state is a first-order saddle point on the PES, representing the maximum energy barrier that must be overcome for a reaction to proceed. pleiades.online
For reactions involving vinyl phosphates, such as their synthesis via the Perkov reaction or hydrophosphorylation of alkynes, DFT calculations can trace the reaction coordinate. researchgate.netpleiades.online By calculating the energies of each species along the pathway, a reaction energy profile can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), a key factor controlling the reaction rate. acs.org For example, in the Cu-catalyzed hydrophosphorylation of an alkyne, theoretical studies have detailed the step-by-step mechanism, including the formation of an alkynyl copper complex, nucleophilic addition of the phosphite (B83602), and subsequent proton transfer, identifying the rate-determining step of the reaction. sciforum.netresearchgate.net
Table 5: Sample Reaction Profile for a Two-Step Reaction
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 (Reference) |
| Transition State 1 (TS1) | Energy barrier for the first step | +20.5 |
| Intermediate | A stable but short-lived species | -5.2 |
| Transition State 2 (TS2) | Energy barrier for the second step | +15.8 |
| Products | Final species formed | -12.7 |
Theoretical Insights into Regio- and Stereoselectivity
Many chemical reactions can yield multiple products, leading to issues of regioselectivity (where on a molecule the reaction occurs) and stereoselectivity (which stereoisomer is formed). Computational studies provide profound insights into the origins of this selectivity by comparing the activation energies of competing reaction pathways. researchgate.netpleiades.online According to transition state theory, the product formed through the pathway with the lowest activation energy barrier will be the major, or kinetically favored, product. mdpi.com
In the synthesis of vinyl phosphates, such as the hydrophosphorylation of unsymmetrical alkynes, the reaction can potentially yield both Markovnikov and anti-Markovnikov adducts (regioselectivity), as well as E and Z isomers (stereoselectivity). researchgate.net DFT calculations can model the transition states for all four possible pathways. By comparing the calculated free energies of activation (ΔΔG‡) for these competing transition states, a quantitative prediction of the product distribution can be made. For instance, theoretical studies on copper-catalyzed hydrophosphorylation have shown that the anti-Markovnikov pathway leading to the E-isomer is significantly lower in energy, explaining the experimentally observed selectivity. researchgate.net These insights are invaluable for optimizing reaction conditions and designing more selective catalysts. mdpi.com
Table 6: Theoretical Prediction of Stereoselectivity (E vs. Z Isomer)
| Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Formation of E-isomer | TS_E | 18.5 | Major Product (Lower energy barrier) |
| Formation of Z-isomer | TS_Z | 21.2 | Minor Product (Higher energy barrier) |
| Energy Difference (ΔΔG‡) | ΔG‡(TS_Z) - ΔG‡(TS_E) | 2.7 | Predicts a high E/Z ratio. |
Applications of Diethyl 1 Phenylprop 1 En 1 Yl Phosphate and Enol Phosphates in Complex Organic Synthesis
Versatile Synthons for Carbon Skeleton Construction
Enol phosphates are highly valued as synthons, or synthetic building blocks, for the elaboration of complex carbon skeletons. nih.gov Their ability to function as both electrophiles and nucleophiles under various conditions provides synthetic chemists with a flexible platform for C-C bond formation. nih.govrsc.org
A primary application of enol phosphates is their use as precursors for highly substituted and functionalized alkenes. nih.gov The phosphate (B84403) moiety acts as an excellent leaving group, analogous to a halide or triflate, in a variety of transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com This reactivity enables the stereoselective formation of new carbon-carbon bonds at the site of the original enol.
Research has demonstrated the efficacy of enol phosphates in numerous named cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Heck reactions, which provides access to a diverse range of substituted alkenes. nih.gov A notable example is the Kumada cross-coupling reaction, where enol phosphates react with Grignard reagents in the presence of a nickel or palladium catalyst. google.commdpi.com This methodology has been successfully applied in the total synthesis of the natural product (+)-Sporochnol, where the key transformation involved the coupling of an enantioenriched enol phosphate with a Grignard reagent. google.com For instance, diethyl vinyl phosphates can be coupled with vinylmagnesium bromide using a nickel complex catalyst to produce conjugated dienes at room temperature. mdpi.com
| Cross-Coupling Reaction | Catalyst | Nucleophile | Product Type |
| Kumada | Nickel (e.g., PEPPSI catalysts) | Grignard Reagents (R-MgBr) | Substituted Alkenes, Dienes |
| Suzuki-Miyaura | Palladium | Organoboron Reagents (R-B(OR)₂) | Arylated/Vinylated Alkenes |
| Stille | Palladium | Organotin Reagents (R-SnR'₃) | Substituted Alkenes |
| Negishi | Palladium/Nickel | Organozinc Reagents (R-ZnX) | Substituted Alkenes |
| Heck | Palladium | Alkenes | Dienes, Substituted Alkenes |
This table summarizes common cross-coupling reactions where enol phosphates serve as electrophilic partners to form functionalized alkenes. nih.govmdpi.com
Beyond linear systems, enol phosphates are instrumental in the construction of cyclic, polycyclic, and heterocyclic frameworks. nih.gov The carbon-carbon double bond within the enol phosphate can act as a dienophile or a dipolarophile in cycloaddition reactions. nih.gov For example, they can participate in Diels-Alder reactions with cyclodienes to yield corresponding adducts, which are precursors to complex polycyclic systems. nih.gov
Furthermore, these compounds serve as building blocks for phosphorus-containing heterocycles, such as phosphaisocoumarins, which have shown interesting biological activities. nih.gov The versatility of phosphorus-based reagents is also highlighted by the use of (phosphanyl)phosphaketenes, which can be considered related synthons, in the formation of novel phosphorus heterocycles like zwitterionic diphosphireniums and λ³,λ⁵,λ³-triphosphete cores. nsf.govnih.gov These reactions demonstrate the capacity of organophosphorus compounds to generate unique ring systems that are otherwise difficult to access. nsf.gov
| Reaction Type | Reactant(s) | Product Ring System |
| Diels-Alder | Enol Phosphate + Diene | Polycyclic Alkene |
| [1+3]-Cycloaddition | (Phosphanyl)phosphaketene + Isontrile | 4-membered Phosphacycle |
| "P" Addition | (Phosphanyl)phosphaketene + Na[PCO] | Triphosphete core |
This table provides examples of how enol phosphates and related compounds are used to construct cyclic and heterocyclic systems. nih.govnsf.gov
Enantioselective and Diastereoselective Synthesis of Chiral Molecules
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry, and enol phosphates have proven to be valuable substrates in stereocontrolled reactions. google.comnih.gov
Optically active α-hydroxy ketones are a crucial functional group found in many biologically active natural products, including sugars and antibiotics. researchgate.net Enol phosphates provide a reliable entry point to these molecules through asymmetric oxidation. The enantioselective epoxidation of the enol phosphate double bond, followed by hydrolysis, yields the desired α-hydroxy ketone.
Several methods have been developed for this transformation. For example, the oxidation of cyclic enol phosphates using Jacobsen's (salen)manganese(III) catalyst can produce α-hydroxy ketones, although in some cases with modest yields and low enantioselectivity. researchgate.net A more effective method involves the use of chiral dioxiranes, which can achieve high enantiomeric excess (ee), though yields may vary. researchgate.net The synthesis of polycyclic allylic alcohols has also been achieved starting from enol phosphate precursors, highlighting their role in accessing these important chiral building blocks. acs.org
| Enol Phosphate Type | Chiral Oxidant/Catalyst | Product | Stereoselectivity (ee) |
| Cyclic Enol Phosphate | Chiral Dioxirane | (R)-α-Hydroxy Ketone | 84% |
| Cyclic Enol Phosphate | Jacobsen's Catalyst | (S)-α-Hydroxy Ketone | 23% |
This table details research findings on the enantioselective synthesis of α-hydroxy ketones from enol phosphates. researchgate.net
Vinyl phosphonates are important synthetic intermediates and target molecules in their own right. researchgate.net The stereocontrolled synthesis of these compounds is therefore of significant interest. One successful strategy involves the silver-catalyzed phosphorylation of styrenes, which proceeds with high stereoselectivity to afford (E)-vinylphosphonates. rsc.org Another approach utilizes copper nanoparticles supported on zinc oxide (CuNPs/ZnO) to catalyze the hydrophosphorylation of aliphatic alkynes, yielding vinyl phosphonates, often as a mixture of E/Z isomers. researchgate.netconicet.gov.ar The rearrangement of vinyl phosphites to vinyl phosphonates also represents a pathway to these structures. researchgate.net These methods provide reliable routes to stereodefined vinyl phosphonates, which can be used in further synthetic transformations.
| Method | Catalyst | Substrate | Key Feature |
| Phosphorylation | AgNO₃ | Styrene | High (E)-stereoselectivity |
| Hydrophosphorylation | CuNPs/ZnO | Aliphatic Alkyne | Forms anti-Markovnikov products |
| Rearrangement | Thermal/Lewis Acid | Vinyl Phosphite (B83602) | Intramolecular C-P bond formation |
This table summarizes different methods for the stereocontrolled synthesis of vinyl phosphonates. researchgate.netrsc.orgresearchgate.net
Role in Cascade Reactions and Multicomponent Processes
The inherent stability and multiple reactive sites of enol phosphates make them ideal candidates for use in cascade reactions and multicomponent processes. nih.gov These strategies aim to increase synthetic efficiency by combining several reaction steps into a single operation, thereby reducing waste, saving time, and avoiding the isolation of intermediate compounds. nih.govrsc.org
A prime example is the development of modified one-pot Perkow reactions, sometimes referred to as the "Perkow-Shi reaction". nih.govrsc.org This process involves the in situ α-tosyloxylation of a simple ketone, followed by the addition of a trialkyl phosphite or other P(III) reagent. nih.govrsc.org The reaction proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to give the final enol phosphate product in high yield under mild conditions. rsc.org This one-pot methodology directly converts readily available ketones into valuable enol phosphates, bypassing the need for toxic and lachrymatory α-haloketones typically used in the classic Perkow reaction. nih.govrsc.org The ability to integrate the formation of the enol phosphate with its subsequent reaction, such as a cross-coupling or cycloaddition, in a cascade sequence represents a powerful strategy for the rapid construction of molecular complexity.
Derivatization to Other Organophosphorus Compounds
Enol phosphates, including Diethyl 1-phenylprop-1-en-1-yl phosphate, serve as pivotal precursors for the synthesis of other classes of organophosphorus compounds. Their reactivity allows for transformations that modify the phosphorus center and the associated organic scaffold, leading to molecules with diverse applications in medicinal chemistry and materials science. The phosphate group in enol phosphates can act as a leaving group in various nucleophilic substitution and cross-coupling reactions, making them valuable synthetic intermediates.
Synthesis of β-Ketophosphonates and Bisphosphonates
β-Ketophosphonates are a significant class of organophosphorus compounds, widely recognized for their utility in the Horner-Wadsworth-Emmons reaction for alkene synthesis, as well as for their biological activities, including anti-inflammatory and enzyme-inhibiting properties. rsc.org Enol phosphates are key intermediates in some synthetic routes to β-ketophosphonates.
The conversion of enol phosphates to β-ketophosphonates can be achieved through rearrangement reactions. While traditional methods for synthesizing β-ketophosphonates include the Arbuzov reaction and acylation of alkylphosphonates, modern methods have explored the use of enol derivatives. rsc.orgnih.gov For instance, a common strategy involves the reaction of α-haloketones with trialkyl phosphites, which can lead to a mixture of enol phosphates (via the Perkow reaction) and β-ketophosphonates (via the Arbuzov reaction). nih.gov By carefully controlling the reaction conditions, the regioselectivity of the O-phosphorylation versus C-phosphorylation can be directed to favor one product over the other. nih.govnih.gov
Table 1: Synthetic Pathways from Enol Phosphates to β-Ketophosphonates and Bisphosphonates This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material | Intermediate | Product | Key Reaction Type |
|---|---|---|---|
| Enol Phosphate | - | β-Ketophosphonate | Rearrangement / Isomerization |
| α-Haloketone + Trialkyl Phosphite | Enol Phosphate / Phosphonium Salt | β-Ketophosphonate | Perkow / Arbuzov Reaction nih.gov |
| β-Ketophosphonate | - | 1-Hydroxy-1,1-bisphosphonate | Nucleophilic Addition of Phosphite tandfonline.com |
Synthesis of Chalcone (B49325) Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products that form the central core for many biologically important flavonoids and isoflavonoids. While the classical synthesis of chalcones involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde, the versatility of enol phosphates in modern synthetic chemistry allows for their potential use in constructing the carbon skeleton of chalcone-like molecules through cross-coupling reactions. rsc.orgnih.gov
Enol phosphates are excellent electrophilic partners in transition metal-catalyzed cross-coupling reactions. rsc.org Specifically, the phosphate group can serve as a leaving group in reactions like the Suzuki-Miyaura coupling. This reaction facilitates the formation of a new carbon-carbon bond by coupling the enol phosphate with an arylboronic acid in the presence of a palladium catalyst. rsc.orgorganic-chemistry.org
For an enol phosphate derived from an aryl methyl ketone, such as acetophenone, a Suzuki-Miyaura reaction with an arylboronic acid can lead to the formation of a 1,1-diarylethene. Although this product is not a chalcone itself, this methodology demonstrates the power of using enol phosphates to construct complex diaryl systems. The core principle—forming a C(sp²)-C(sp²) bond—is fundamental to the synthesis of the 1,3-diarylpropene backbone of chalcones. rsc.orgnih.gov This highlights the role of enol phosphates as versatile building blocks for creating substituted alkenes that are structurally related to chalcone derivatives.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Enol Phosphates This table is interactive. Users can sort columns by clicking on the headers.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|
| Enol Phosphate (Electrophile) | Arylboronic Acid (Nucleophile) | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Substituted Alkene (e.g., Diaryl Alkene) rsc.org |
| Benzylic Phosphate | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Diaryl Methane organic-chemistry.org |
Emerging Trends and Future Directions in Diethyl 1 Phenylprop 1 En 1 Yl Phosphate Research
Development of Sustainable and Efficient Synthetic Strategies
The synthesis of vinyl phosphates, including Diethyl 1-phenylprop-1-en-1-yl phosphate (B84403), has traditionally relied on methods like the Perkow and Michaelis-Arbuzov reactions. While effective, these reactions can sometimes require harsh conditions or generate undesirable byproducts. Current research is therefore focused on developing more sustainable and efficient synthetic strategies.
One promising approach is the use of electrosynthesis, which utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. beilstein-journals.org This "greener" method has been successfully applied to the synthesis of various organophosphorus compounds and holds potential for the clean and efficient production of Diethyl 1-phenylprop-1-en-1-yl phosphate. beilstein-journals.org Another area of development is the use of more environmentally benign solvents and reaction conditions, moving away from traditional volatile organic compounds.
Future research in this area will likely focus on optimizing electrochemical methods and exploring other green chemistry principles, such as atom economy and the use of renewable starting materials, to develop truly sustainable synthetic routes to this compound.
Exploration of Novel Catalytic Systems for Enhanced Reactivity
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems is a key trend in organophosphorus chemistry. For the synthesis of vinyl phosphates like this compound, researchers are exploring a range of new catalysts to improve reaction efficiency, selectivity, and scope.
Transition metal catalysis, particularly with palladium, nickel, and copper, has shown great promise in the formation of C-P and C-O bonds, which are central to the synthesis of vinyl phosphates. rsc.orgresearchgate.net For instance, copper nanoparticles supported on zinc oxide (CuNPs/ZnO) have been shown to effectively catalyze the synthesis of vinyl phosphonates from aliphatic alkynes. sciforum.netresearchgate.net Such systems could be adapted for the synthesis of this compound, potentially offering milder reaction conditions and improved yields.
Furthermore, nickel-catalyzed cross-coupling reactions of vinyl phosphates are an active area of research, demonstrating the versatility of these compounds as synthetic intermediates. rsc.orgmdpi.com The development of more active and selective nickel catalysts could unlock new synthetic pathways and applications for this compound. The table below summarizes some of the novel catalytic systems being explored for the synthesis of related organophosphorus compounds.
| Catalyst System | Reaction Type | Potential Advantages for this compound Synthesis |
| Copper Nanoparticles (CuNPs/ZnO) | Hydrophosphorylation of alkynes | Mild reaction conditions, absence of ligands, potential for regioselectivity. sciforum.netresearchgate.net |
| Palladium Complexes | Cross-coupling reactions | High efficiency, functional group tolerance, established methodology. rsc.org |
| Nickel Complexes | Cross-coupling reactions | Cost-effective alternative to palladium, unique reactivity profiles. rsc.orgmdpi.com |
| Photoredox/Nickel Dual Catalysis | Reductive coupling | Avoids stoichiometric metal reductants, high regio- and stereoselectivity. acs.org |
Future work will likely involve the design of more sophisticated catalysts, including bifunctional and multifunctional systems, to achieve even greater control over the synthesis and reactivity of this compound.
Advanced Spectroscopic Probes for In-Situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. The application of advanced spectroscopic techniques for in-situ monitoring of reactions is a growing trend that provides real-time insights into reaction kinetics, intermediates, and transition states.
For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, are invaluable for tracking the formation of the phosphate ester and any intermediates. cwejournal.orgmdpi.com Modern NMR methods, including two-dimensional techniques like COSY, HSQC, and HMBC, can provide detailed structural information and help to elucidate complex reaction pathways. mdpi.com
Infrared (IR) and Raman spectroscopy can also be employed to monitor changes in functional groups during a reaction, providing complementary information to NMR. researchgate.netacs.org The development of specialized probes and flow-cell technologies allows for the application of these techniques under a wide range of reaction conditions.
The integration of these advanced spectroscopic methods into the study of reactions involving this compound will enable a more rational approach to reaction optimization and catalyst design.
Integration of Computational Approaches for Predictive Synthesis
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to model reaction mechanisms, predict reactivity, and design new molecules with desired properties. For this compound, computational approaches can provide valuable insights that complement experimental studies.
Density Functional Theory (DFT) calculations, for example, can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate reaction energies and activation barriers. sciforum.netresearchgate.net This information can help to elucidate reaction mechanisms and to predict the outcome of reactions under different conditions. For instance, DFT studies have been used to understand the mechanism of copper-catalyzed vinyl phosphonate (B1237965) synthesis, revealing the crucial role of the catalyst and solvent. researchgate.net
Machine learning is another emerging computational tool with the potential to accelerate the discovery of new reactions and the optimization of reaction conditions. arxiv.org By training algorithms on large datasets of chemical reactions, it is possible to predict the outcome of new reactions with increasing accuracy.
The synergy between computational modeling and experimental work is expected to lead to the development of more predictable and efficient synthetic routes to this compound and other organophosphorus compounds.
Discovery of New Synthetic Transformations and Applications
Vinyl phosphates, including this compound, are versatile synthetic intermediates that can participate in a wide range of chemical transformations. mdpi.com A significant area of ongoing research is the discovery of new reactions and applications for this class of compounds.
Cross-coupling reactions, where the phosphate group acts as a leaving group, are a well-established application of vinyl phosphates, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Recent advancements in this area include the development of new catalysts and the expansion of the reaction scope to include a wider range of coupling partners.
Beyond cross-coupling, researchers are exploring other transformations of vinyl phosphates, such as their use in cycloaddition reactions and as precursors for the synthesis of other functionalized molecules. researchgate.net The unique electronic properties of the vinyl phosphate moiety can be exploited to control the regio- and stereoselectivity of these reactions.
The discovery of new synthetic transformations for this compound will expand its utility as a building block in organic synthesis and may lead to the development of new molecules with interesting biological or material properties. The table below highlights some of the potential synthetic transformations for this compound.
| Reaction Type | Description | Potential Products |
| Suzuki Coupling | Palladium- or nickel-catalyzed reaction with a boronic acid. mdpi.com | Substituted styrenes |
| Negishi Coupling | Palladium- or nickel-catalyzed reaction with an organozinc reagent. mdpi.com | Functionalized alkenes |
| C-H Activation | Transition-metal-catalyzed functionalization of a C-H bond. mdpi.com | Dienes and other unsaturated systems |
| Cycloaddition Reactions | Reaction with a diene or other unsaturated partner. | Cyclic and heterocyclic compounds |
Q & A
Q. How can molecular docking studies predict the compound’s interactions in biological systems?
- Answer: Use AutoDock Vina to model binding affinities with target proteins (e.g., acetylcholinesterase for neurotoxicity studies). Validate docking poses with MD simulations (GROMACS) and compare IC₅₀ values from in vitro assays. Focus on phosphate group interactions with catalytic triads or metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
